molecular formula C9H6N4 B14362540 3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile CAS No. 90418-91-0

3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B14362540
CAS No.: 90418-91-0
M. Wt: 170.17 g/mol
InChI Key: IHMVHEVGDWLAFF-UHFFFAOYSA-N
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Description

3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C9H6N4 It consists of a cyclopropane ring substituted with an ethyl group and four nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylcyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a multi-step process involving the reaction of ethyl-substituted cyclopropane derivatives with nitrile-containing reagents. One common method involves the reaction of ethyl cyclopropane with tetracyanoethylene under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of target molecules. In biological systems, it can alkylate nucleophilic sites on DNA, leading to inhibition of cell proliferation . The compound’s unique structure allows it to interact with specific molecular targets and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to its ethyl substitution on the cyclopropane ring, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

90418-91-0

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3-ethylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C9H6N4/c1-2-7-8(3-10,4-11)9(7,5-12)6-13/h7H,2H2,1H3

InChI Key

IHMVHEVGDWLAFF-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C1(C#N)C#N)(C#N)C#N

Origin of Product

United States

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